N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide
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Overview
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that has garnered interest in the scientific community due to its potential biochemical applications. This compound is part of a broader class of indeno[1,2-d]thiazole derivatives, which have been studied for their inhibitory activities against various biological targets, including viral proteases.
Mechanism of Action
Target of Action
The primary target of the compound N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) of the SARS-CoV-2 virus . This protease plays a crucial role in viral replication, making it an attractive target for therapeutic intervention .
Mode of Action
this compound interacts with the 3CL pro, inhibiting its activity . This interaction disrupts the normal function of the protease, thereby inhibiting the replication of the SARS-CoV-2 virus .
Biochemical Pathways
The inhibition of the 3CL pro by this compound affects the biochemical pathway of viral replication . By inhibiting the 3CL pro, the compound prevents the virus from replicating within the host cell .
Result of Action
The result of the action of this compound is the inhibition of SARS-CoV-2 replication . This leads to a decrease in viral load within the host, potentially reducing the severity of the disease .
Biochemical Analysis
Biochemical Properties
The compound N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide has been evaluated for its biochemical activities against SARS-CoV-2 3CL pro . The 3-Chymotrypsin-like cysteine protease (3CL pro) is an important target for SARS-CoV-2 due to its crucial role in viral replication .
Cellular Effects
It has been shown to have inhibitory activity against SARS-CoV-2 3CL pro , which suggests that it may have potential antiviral effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the 3CL pro enzyme of SARS-CoV-2 . The compound displayed inhibitory activity with an IC 50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro . Molecular docking of the compound against 3CL pro was performed and the binding mode was rationalized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of appropriate ketones with thiourea to form the indeno[1,2-d]thiazole core. This core is then further functionalized to introduce the tosylbutanamide group. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide can be compared to other indeno[1,2-d]thiazole derivatives, such as:
N-(6-isobutoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide: This compound has similar structural features but different functional groups, which can affect its biological activity.
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-methylbenzenesulfonamide: Another derivative with a different substituent on the thiazole ring, potentially leading to different inhibitory activities.
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-14-8-10-16(11-9-14)28(25,26)12-4-7-19(24)22-21-23-20-17-6-3-2-5-15(17)13-18(20)27-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLIZOHEGCORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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